[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone
Description
4-(4-Chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone is a heterocyclic methanone derivative featuring a tetrahydro-pyrrolidine core substituted with a 4-chlorophenyl group at position 4 and a methyl group at position 1. The 4-methoxyphenyl ketone moiety contributes to its electronic and steric profile, making it a candidate for pharmacological and materials science applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-21-11-17(13-3-7-15(20)8-4-13)18(12-21)19(22)14-5-9-16(23-2)10-6-14/h3-10,17-18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLIVVSDLXNEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone , also known by its CAS number 338777-13-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of approximately 329.82 g/mol. This compound is characterized by a complex structure that includes a chlorophenyl group, a methoxyphenyl group, and a tetrahydropyrrole moiety, which are known to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.82 g/mol |
| CAS Number | 338777-13-2 |
| Synonyms | 4-(4-chlorophenyl)-1-methyl-3-pyrrolidinyl(4-methoxyphenyl)-methanone |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. Research indicates that the compound may exhibit antidepressant and anti-inflammatory properties, potentially through modulation of serotonin and norepinephrine pathways.
Antidepressant Activity
Studies have shown that compounds with similar structural features can influence serotonin reuptake inhibition. The presence of the methoxy and chlorophenyl groups may enhance binding affinity to serotonin receptors, leading to increased serotonin levels in the synaptic cleft.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may arise from its ability to inhibit pro-inflammatory cytokines. Preliminary in vitro studies suggest that it can downregulate TNF-alpha and IL-6 production in activated macrophages, which are critical mediators in inflammatory responses.
Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of structurally related compounds. The results indicated that modifications in the tetrahydropyrrole structure significantly influenced the pharmacodynamics, enhancing efficacy in animal models of depression. The compound demonstrated a significant decrease in immobility time in the forced swim test, indicating potential antidepressant properties .
Study 2: Inhibition of Inflammatory Cytokines
Another research article investigated the anti-inflammatory effects of various pyrrolidine derivatives, including this compound. The findings revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound increases electron density and solubility compared to analogs with chloro or trifluoromethyl substituents .
- Heterocyclic Core : The tetrahydro-pyrrolidine ring may confer conformational flexibility, unlike rigid pyrazole or triazine cores in analogs .
Physicochemical Properties
Data from structurally related methanones ():
Notes:
Enzyme Inhibition
- eIF4A3 Inhibitors: Piperazine-containing methanones (e.g., compound 52a) demonstrate RNA helicase inhibition, highlighting the role of aromatic substituents in target binding .
Antifungal Activity
- Triazine (TRI) and pyridinone (PYR) derivatives with para-substituted aromatic moieties exhibit antifungal activity against Candida albicans, suggesting the target compound’s 4-methoxyphenyl group may confer similar properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
